molecular formula C12H20N4O2 B2914137 tert-butyl 3-(3-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate CAS No. 1803583-18-7

tert-butyl 3-(3-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B2914137
CAS No.: 1803583-18-7
M. Wt: 252.318
InChI Key: JJBRAKJDQVIEFK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. It features a pyrrolidine ring, a pyrazole ring, and a tert-butyl group, making it a versatile molecule in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-amino-1H-pyrazole and tert-butyl chloroformate.

  • Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature.

  • Catalysts: No specific catalyst is required for this reaction, but the use of a base like triethylamine can help neutralize the by-products.

Industrial Production Methods:

  • Scale-Up: The reaction can be scaled up using industrial reactors with precise temperature and pressure control.

  • Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the pyrrolidine ring.

  • Substitution: Substitution reactions can occur at the pyrazole or pyrrolidine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various hydroxylated or carboxylated derivatives.

  • Reduction Products: Reduced pyrrolidine derivatives.

  • Substitution Products: Substituted pyrazoles or pyrrolidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors. Medicine: Industry: Used in the production of specialty chemicals and materials.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

  • Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.

Mechanism:

  • Binding Affinity: The tert-butyl group enhances binding affinity to the target molecules.

  • Pathway Modulation: By interacting with specific enzymes or receptors, the compound modulates biochemical pathways.

Comparison with Similar Compounds

  • Tert-butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate: Similar structure but with an azetidine ring instead of pyrrolidine.

  • 3-Amino-5-tert-butylpyrazole: Similar pyrazole core but lacks the pyrrolidine and carboxylate groups.

Uniqueness:

  • The presence of the pyrrolidine ring in tert-butyl 3-(3-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate provides unique chemical properties and reactivity compared to similar compounds.

This compound's versatility and unique structure make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity highlight its importance in ongoing research and development.

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Properties

IUPAC Name

tert-butyl 3-(3-aminopyrazol-1-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-6-4-9(8-15)16-7-5-10(13)14-16/h5,7,9H,4,6,8H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBRAKJDQVIEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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